molecular formula C7H10N2O4 B2427381 2-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid CAS No. 1247423-16-0

2-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid

Cat. No.: B2427381
CAS No.: 1247423-16-0
M. Wt: 186.167
InChI Key: MXROHXRNFGPUBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid is a chemical compound with the molecular formula C7H10N2O4. It is characterized by the presence of an oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom.

Biochemical Analysis

Cellular Effects

Oxadiazoles have been reported to exhibit a range of biological activities, including anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, antimycobacterial, analgesic, and anticonvulsant properties . These activities suggest that 2-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid could potentially influence cell function and impact various cellular processes.

Molecular Mechanism

It is known that oxadiazoles can interact with various biomolecules through hydrogen bonding . This could potentially lead to enzyme inhibition or activation, changes in gene expression, and other effects at the molecular level.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid typically involves the reaction of ethyl hydrazinecarboxylate with ethyl chloroacetate to form an intermediate, which is then cyclized to form the oxadiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol. The final product is obtained after purification through recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

2-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid
  • 2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid
  • 2-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid

Uniqueness

2-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid is unique due to its specific ethyl substitution on the oxadiazole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

2-[(3-ethyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O4/c1-2-5-8-6(13-9-5)3-12-4-7(10)11/h2-4H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXROHXRNFGPUBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)COCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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